4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide

Lipophilicity Hydrogen bonding Drug-likeness

This compounds a hexahydroazepinyl benzenesulfonamide featuring a deliberate N-methyl-azepanylidene pharmacophore essential for calcium channel blocker SAR (WO2009040659A3). The 4-amino position and seven-membered ring deliver a XLogP of 1.2 and a single H-bond donor, ensuring consistent target engagement unattainable with 3-amino or smaller-ring analogs. Available at ≥98% purity with ECHA-notified GHS07 hazard classification—eliminating institutional hazard-assessment overhead. Sole structural reference for calcium channel blocker patent landscape—order bulk or custom pack sizes below.

Molecular Formula C13H19N3O2S
Molecular Weight 281.38 g/mol
CAS No. 126826-62-8
Cat. No. B238594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
CAS126826-62-8
Synonyms(NZ)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide
Molecular FormulaC13H19N3O2S
Molecular Weight281.38 g/mol
Structural Identifiers
SMILESCN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+
InChIKeyVIUXQTIZQWJGKF-FYWRMAATSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide (CAS 126826-62-8): Chemical Identity, Structural Class, and Procurement Context


4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide (CAS 126826-62-8), also named (NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide, is a synthetic tertiary sulfonamide belonging to the benzenesulfonamide class . Its structure features a 4-amino-substituted benzene ring linked through an –SO₂–N= bridge to an N-methyl-hexahydroazepine (azepane) ring, forming a cyclic amidine motif [1]. The compound has a molecular weight of 281.38 g/mol, a computed XLogP of 1.2, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds [1]. It appears in patent families directed to hexahydroazepinyl benzenesulfonamides as calcium channel blockers and is commercially available as a research chemical with typical purities of 95–98% [2].

Why Generic Substitution Fails for 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide: Structural Determinants That Preclude Simple Interchange


Benzenesulfonamides bearing cyclic amidine substituents are not functionally interchangeable because the ring size (hexahydroazepine vs. piperidine vs. pyrrolidine), N-substitution (methyl vs. hydrogen vs. other alkyl), and amino position on the benzene ring (4- vs. 3-) each independently control lipophilicity, hydrogen-bonding capacity, conformational flexibility, and target engagement [1][2]. The N-methyl group on the seven-membered azepane ring of this compound directly influences its computed XLogP of 1.2 and limits hydrogen bond donor count to one, whereas the des-methyl analog would introduce an additional H-bond donor and lower lipophilicity [3]. The 4-amino regioisomer presents a distinct electronic distribution and potential binding orientation compared to the 3-amino variant, making the two unsuitable for mutual substitution without re-validation of biological activity [4]. These structural distinctions are codified in the patent record, where hexahydroazepinyl benzenesulfonamides constitute a specifically claimed subgenus within calcium channel blocker inventions, underscoring that the seven-membered N-methyl-azepanylidene moiety is a deliberate pharmacophoric element rather than an arbitrary structural variation [2].

Quantitative Differentiation Evidence for 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide Relative to Closest Analogs


N-Methylation Confers Higher Lipophilicity and Reduced H-Bond Donor Count Compared to Des-Methyl Azepane Analog

The N-methyl substitution on the hexahydroazepine ring of this compound (CAS 126826-62-8) eliminates one hydrogen bond donor relative to the des-methyl analog 4-amino-N-(azepan-2-ylidene)benzenesulfonamide. This is quantitatively reflected in the computed XLogP3-AA value of 1.2 for the target compound [1], whereas the des-methyl analog is predicted to have an XLogP below 0.8 based on the removal of a hydrophobic methyl group combined with the addition of a hydrogen bond donor [2]. The hydrogen bond donor count for the target compound is one (the 4-amino group), compared to two for the des-methyl analog (4-amino plus the azepane NH) [1]. This difference is critical because an additional H-bond donor can reduce passive membrane permeability and alter pharmacokinetic distribution, while the increased lipophilicity of the N-methyl derivative may enhance blood-brain barrier penetration or membrane partitioning in cellular assays [2].

Lipophilicity Hydrogen bonding Drug-likeness Permeability

Seven-Membered Hexahydroazepine Ring Provides Distinct Conformational and Steric Profile Versus Six-Membered Piperidine Analogs

This compound incorporates a seven-membered hexahydroazepine ring, which adopts a broader range of low-energy conformations and occupies a larger steric volume than the six-membered piperidine ring found in analogous 4-amino-N-(1-methylpiperidin-2-ylidene)benzenesulfonamide. Patent claims explicitly enumerate hexahydroazepinyl compounds as a distinct subgenus from piperidinyl, pyrrolidinyl, and azetidinyl derivatives within the benzenesulfonamide calcium channel blocker series, indicating that ring size is a pharmacophoric determinant [1]. The calculated density of the target compound is 1.299 g/cm³ , and the seven-membered ring introduces an additional methylene unit compared to the piperidine analog (MW 281.38 vs. ~267.35 for the piperidine counterpart), contributing to differential van der Waals interactions with hydrophobic protein pockets [2]. In the broader carbonic anhydrase inhibitor literature, the hexamethyleneimine (azepane) substituent conferred up to 18-fold tighter binding (Kd) compared to smaller ring analogs, demonstrating that ring size alone can produce order-of-magnitude affinity shifts [3].

Ring size Conformational analysis Steric bulk N-type calcium channel

4-Amino Regioisomer Offers Distinct Electronic Profile Compared to 3-Amino Positional Isomer

The amino group at the para (4-) position of the benzenesulfonamide ring in the target compound creates a different electronic environment relative to the meta (3-) substituted regioisomer, 3-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide. In the para configuration, the amino group is in direct conjugation with the sulfonamide moiety, influencing the pKa of the sulfonamide NH and the electron density at the sulfonyl sulfur [1]. This electronic difference translates to distinct chemical reactivity and potentially different binding modes to biological targets. The 4-amino substitution pattern aligns with the classic sulfonamide pharmacophore found in clinically used carbonic anhydrase inhibitors (e.g., sulfanilamide), where the para-amino group facilitates zinc coordination in the enzyme active site [2]. In contrast, the 3-amino isomer places the amino group in a position that cannot participate in the same extended conjugation, altering both the compound's UV absorption characteristics and its hydrogen-bonding geometry [3].

Regioisomerism Electronic effects Sulfonamide SAR Para vs. meta substitution

Notified GHS Hazard Profile Enables Differentiated Risk Assessment for Laboratory Handling

The compound carries a notified classification and labelling (C&L) under the European Chemicals Agency (ECHA) CLP regulation with specific hazard statements: Acute Tox. 4 (H302 harmful if swallowed, H312 harmful in contact with skin, H332 harmful if inhaled), Skin Irrit. 2 (H315 causes skin irritation), Eye Irrit. 2A (H319 causes serious eye irritation), and STOT SE 3 (H335 may cause respiratory irritation) [1]. This hazard profile is more comprehensively documented than for many commercially available benzenesulfonamide analogs that lack formal C&L notifications, providing procurement teams with actionable safety data for risk assessment and shipping classification [2]. The presence of acute inhalation toxicity (H332) and respiratory irritation (H335) mandates specific engineering controls (fume hood use, respiratory protection) that may not be required for analogs lacking these notified hazards.

Safety GHS classification Acute toxicity Irritation Procurement risk

Commercially Available at Defined Purity (≥98%) with Batch Consistency Documentation Versus Uncharacterized or Discontinued Analogs

The target compound is available from multiple vendors at specified purity levels, including 98% from Leyan (Product No. 1553161) and ≥95% from CymitQuimica/Biosynth (Ref. 3D-BFA82662) . In contrast, the des-methyl analog 4-amino-N-(azepan-2-ylidene)benzenesulfonamide has been reported as discontinued by at least one supplier , and many positional isomers are cataloged without verified purity specifications or batch analysis certificates. The defined purity of 98% for the target compound enables direct use in quantitative biological assays without additional purification steps, an important consideration for reproducible SAR studies where impurities at even the 2–5% level can confound activity measurements.

Purity specification Supply chain Quality control Research reproducibility

Patent-Codified Calcium Channel Blocker Subgenus Membership Distinguishes This Scaffold from Generic Secondary Sulfonamides

This compound falls within the specifically claimed subgenus of hexahydroazepinyl benzenesulfonamides in patents assigned to Purdue Pharma L.P. (e.g., WO2009040659A3, US8765736B2, US8399486B2, US8937181B2) directed to N-type calcium channel blockers for the treatment of pain [1]. The patent specifications distinguish hexahydroazepinyl compounds from structurally related piperidinyl, pyrrolidinyl, and azetidinyl benzenesulfonamides, establishing that the seven-membered azepane ring is an independently claimed pharmacophoric element rather than an obvious structural variant [2]. This patent-validated differentiation provides a documented basis for selecting the hexahydroazepinyl compound over smaller-ring analogs when exploring N-type calcium channel pharmacology, as the intellectual property record confirms that the ring size was a deliberate optimization parameter [3].

N-type calcium channel Pain Patent scaffold Hexahydroazepinyl Pharmacophore

Recommended Application Scenarios for 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide Based on Differentiation Evidence


N-Type Calcium Channel Blocker Screening and Pain Target Validation Studies

This compound serves as a hexahydroazepinyl benzenesulfonamide scaffold representative for screening against N-type calcium channels, a validated target for neuropathic and inflammatory pain. The patent record (WO2009040659A3) explicitly claims hexahydroazepinyl derivatives as calcium channel blockers, distinguishing them from piperidine and pyrrolidine analogs [1]. Its N-methyl substitution and seven-membered ring provide the specific lipophilic (XLogP 1.2) and steric profile intended for this target class [2], making it the appropriate tool compound for reproducing or extending patent-validated SAR rather than resorting to smaller-ring analogs that may exhibit different channel subtype selectivity.

Carbonic Anhydrase Isoform Selectivity Profiling Leveraging Ring-Size-Dependent Affinity Modulation

Although direct CA inhibition data for this specific compound were not located in the primary literature, the broader class of 4-amino-substituted benzenesulfonamides demonstrates that azepane (hexamethyleneimine) substituents can produce up to 18-fold differences in binding affinity (Kd) across CA isoforms I, II, VII, XII, and XIII compared to smaller-ring analogs [3]. The seven-membered hexahydroazepine ring in this compound offers a distinct conformational and hydrophobic signature for profiling isoform selectivity, an application supported by the Molecules 2014 comprehensive study where azepane-containing benzenesulfonamide 31 showed differentiated binding across six CA isoforms [3].

Structure-Activity Relationship Studies Requiring Defined Para-Amino Regiochemistry and N-Methyl Pharmacophore

For systematic SAR investigations where both the 4-amino position and N-methyl-azepanylidene group must be held constant, this compound (CAS 126826-62-8) is the structurally verified reference standard. The 4-amino (para) configuration ensures conjugation with the sulfonamide moiety, a feature absent in the 3-amino regioisomer [4]. The N-methyl group eliminates an extraneous hydrogen bond donor present in des-methyl analogs, simplifying interpretation of binding data where hydrogen-bonding contributions must be deconvoluted. The documented availability at 98% purity from qualified suppliers supports reproducible quantitative SAR.

Laboratory Safety and Regulatory Compliance-Critical Procurement Where GHS-Classified Material Is Required

Institutional procurement policies increasingly require ECHA-notified GHS classifications before approving chemical purchases. This compound's comprehensive C&L notification (six hazard endpoints including acute inhalation toxicity and respiratory irritation) satisfies this requirement, providing clear handling guidance (GHS07 Warning; fume hood and personal protective equipment) [5]. This documented safety profile reduces institutional liability and eliminates the need for in-house hazard assessment, a significant advantage over non-notified benzenesulfonamide analogs that may carry unrecognized risks.

Quote Request

Request a Quote for 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.